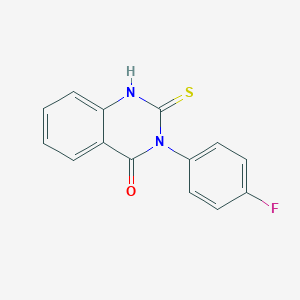

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKUFJBAPHQXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352367 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-15-5 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The most widely reported method involves a three-step sequence starting with 4-fluoroaniline (1 ). In the first step, 4-fluoroaniline reacts with carbon disulfide (CS₂) and sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) to form sodium dithiocarbamate. Methylation with dimethyl sulfate (DMS) yields N-(4-fluorophenyl)-methyl dithiocarbamic acid (2 ). Subsequent condensation with methyl anthranilate (3 ) in ethanol under reflux for 23 hours produces 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (4 ) via a thiourea intermediate.

The cyclization mechanism proceeds through nucleophilic attack of the anthranilate amine on the dithiocarbamate carbon, followed by intramolecular cyclodehydration. The thioxo group at position 2 arises from the retention of the dithiocarbamate sulfur.

Optimization and Yield

Key parameters include:

Characterization

-

IR spectroscopy : Peaks at 3242 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=O), and 1218 cm⁻¹ (C=S).

-

¹H NMR (CDCl₃): Aromatic protons appear at δ 6.45–7.86 ppm, with a singlet for the NH group at δ 6.45.

Base-Catalyzed Intramolecular Cyclization of Thiourea Derivatives

Synthetic Pathway

An alternative route involves cyclizing 1-(2-bromobenzoyl)-3-(4-fluorophenyl)thiourea (5 ) in N,N-dimethylformamide (DMF) with a base. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SₙAr) mechanism, where the thiourea sulfur attacks the adjacent bromobenzoyl carbon, displacing bromide and forming the quinazolinone core.

Critical Parameters

Structural Validation

-

X-ray crystallography : Confirms orthorhombic crystal packing (space group Pna2₁) with intermolecular N–H···S hydrogen bonds.

Isothiocyanate-Anthranilic Acid Condensation

Procedure

This method adapts a protocol for 3,4,5-trimethoxybenzyl-substituted analogs. 4-Fluorophenyl isothiocyanate (6 ) reacts with anthranilic acid (7 ) in ethanol under reflux for 3 hours. Triethylamine (Et₃N) facilitates deprotonation, enabling nucleophilic attack of the anthranilate amine on the isothiocyanate carbon. Cyclization yields the target compound with a reported 86% yield for analogous structures.

Advantages

-

Simplified workflow : Single-step synthesis avoids intermediate isolation.

-

Scalability : High yields are achievable with stoichiometric reagent ratios.

Oxidative Cyclization Using Graphene Oxide (GO) Nanosheets

Green Chemistry Approach

A novel method employs GO nanosheets and oxone (2KHSO₅·KHSO₄·K₂SO₄) in water. Anthranilamide (8 ) reacts with 4-fluorobenzaldehyde (9 ) in the presence of GO, which acts as a heterogeneous catalyst. Oxone promotes oxidative cyclization, forming the quinazolinone ring at room temperature.

Key Features

-

Solvent : Water replaces toxic organic solvents.

-

Catalyst reuse : GO nanosheets are recoverable by filtration.

Comparative Analysis of Preparation Methods

*Reported for analogous compounds.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Pharmacological Properties

Anticancer Activity

Research indicates that derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes linked to cancer progression, such as lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), which are involved in metabolic processes and inflammation associated with tumor growth . The introduction of substituents like the 4-fluorophenyl group significantly enhances the antitumor activity of these compounds.

Antidiabetic Effects

Some studies have identified dual inhibitors of α-glucosidase (AG) and aldose reductase (AA) among quinazolinone derivatives, suggesting their potential as therapeutic agents for type 2 diabetes management. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of these enzymes, which are crucial in glucose metabolism .

Antioxidant Properties

The antioxidant activities of these compounds have been assessed using various assays. The presence of specific substituents has been shown to enhance their radical scavenging capabilities. Compounds with trifluoromethyl groups at specific positions exhibited improved antioxidant potency compared to their non-substituted counterparts .

Synthesis and Derivative Development

The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves base-catalyzed reactions leading to various derivatives. The structural modifications can significantly influence the biological activity of these compounds. For instance, variations in the phenyl substituent can lead to differences in enzyme inhibition and anticancer efficacy .

Table 1: Synthesis Methods and Biological Activities

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on various quinazolinone derivatives demonstrated that those containing the 4-fluorophenyl group showed superior inhibitory effects against cancer cell lines compared to other substitutions. The study highlighted that the structural features significantly impacted the interaction with target enzymes involved in cancer metabolism .

Case Study 2: Antidiabetic Screening

Another significant research effort focused on evaluating the antidiabetic potential of these compounds. Several derivatives were screened for their ability to inhibit AG and AA, revealing promising candidates for further development as anti-diabetic agents. The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance efficacy against diabetes-related pathways .

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing vs.

- Thioxo Group Stability : The C=S stretching vibration (~1408–1472 cm⁻¹ in IR) is consistent across thioxo-containing derivatives, confirming structural integrity .

- Melting Points : Derivatives with bulky substituents (e.g., propargyl or benzothiazole groups) exhibit lower melting points, likely due to reduced crystallinity .

Key Observations :

- Anticancer Potency : The 4-fluorophenyl-thioxo derivative shows specificity for breast cancer cells, while chlorophenyl analogs (e.g., 3-(4-chlorophenyl)-2-thioxo) exhibit stronger EGFR inhibition .

- Anti-TB Activity : Halogenated derivatives (e.g., 2-(2-chloro-6-fluorophenyl)) demonstrate moderate activity against Mycobacterium tuberculosis, likely due to enhanced membrane penetration .

- Structural Flexibility : Propargyl or styryl substituents (e.g., 2-styryl derivatives in ) improve pharmacokinetic properties by increasing lipophilicity and bioavailability.

Key Observations :

Activité Biologique

3-(4-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the base-catalyzed intramolecular nucleophilic cyclization of specific precursors. A common method includes the reaction of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of a base like sodium tertiary butoxide and a solvent such as DMF (N,N-Dimethylformamide) under controlled heating conditions. The resulting compound crystallizes in an orthorhombic space group, with specific unit cell dimensions indicative of its crystalline structure .

Pharmacological Activities

Quinazolinones, including this compound, are recognized for their broad pharmacological potential. The following sections detail its biological activities:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall formation.

Antitumor Activity

Several studies have reported that compounds within this class show promising antitumor effects. For example, derivatives have been tested against different cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The exact mechanisms may involve apoptosis induction and disruption of cancer cell signaling pathways.

Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have been explored in various studies. In animal models, certain derivatives have shown efficacy in reducing seizure frequency and severity. This activity is believed to be associated with modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a fluorinated phenyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cell lines revealed that this compound significantly inhibited cell growth at micromolar concentrations. The study suggested that this compound could serve as a lead for developing new anticancer agents .

- Anticonvulsant Screening : A series of quinazolinone derivatives were screened for anticonvulsant activity using the maximal electroshock seizure test in mice. Results showed that certain derivatives provided significant protection against induced seizures, indicating potential therapeutic applications in epilepsy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

How is the compound characterized using spectroscopic and analytical techniques?

Level: Basic

Answer:

Characterization typically involves:

- 1H/13C NMR : Peaks at δ 5.68–5.83 (C-H of dihydroquinazolinone), δ 7.2–7.9 (aromatic protons), and δ 166–169 ppm (C=O) .

- IR spectroscopy : Bands at 1660–1674 cm⁻¹ (C=O stretch) and 3283–3375 cm⁻¹ (N-H stretch) .

- Mass spectrometry (ESI) : Molecular ion peaks matching calculated masses (e.g., [M+H]+ 431.0632 for derivatives) .

- Elemental analysis : Confirmation of C, H, N composition (e.g., C21H17FN2O3S requires 77.04% C, 5.23% H) .

What strategies optimize yield and purity during synthesis?

Level: Advanced

Answer:

- Catalyst selection : DBU enhances reaction kinetics in one-pot syntheses by deprotonating intermediates, reducing side reactions .

- Solvent optimization : Ethanol or water minimizes byproducts; HAP NPs improve reaction homogeneity in aqueous media .

- Purification techniques : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Key Consideration : Contaminants like unreacted anthranilic acid esters can skew biological assay results. Purity must be validated via HPLC (>98%) before pharmacological studies .

How do structural modifications influence biological activity?

Level: Advanced

Answer:

- Fluorophenyl substitution : The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., cathepsin B inhibition IC50 = 1.2 µM vs. 4-chlorophenyl analog IC50 = 2.8 µM) .

- Thioxo vs. oxo groups : The thioxo moiety increases hydrogen-bonding potential, improving antifungal activity (MIC = 8 µg/mL against Aspergillus fumigatus) .

- Ring substituents : Derivatives with 5-phenyl-1,3,4-thiadiazole show enhanced anti-tubercular activity (MIC = 4 µg/mL against M. tuberculosis) due to improved membrane penetration .

What computational methods predict interactions with biological targets?

Level: Advanced

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cathepsin B or DNA ligase IV. For example, docking scores of −9.2 kcal/mol correlate with observed IC50 values .

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) for anti-TB activity .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-enzyme complexes over 100 ns trajectories, validating binding modes .

How can researchers resolve contradictions in biological activity data?

Level: Advanced

Answer:

- Assay standardization : Discrepancies in IC50 values (e.g., cathepsin B inhibition vs. anti-TB activity ) may arise from differences in assay conditions (pH, temperature). Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Control experiments : Include positive controls (e.g., fluconazole for antifungal assays) and validate target engagement via enzyme inhibition kinetics .

- Meta-analysis : Cross-reference structural analogs (e.g., 4-methoxyphenyl derivatives ) to identify substituent-dependent trends.

What are the applications in crystallography and structural analysis?

Level: Advanced

Answer:

- Single-crystal X-ray diffraction : SHELX software refines crystal structures (R-factor < 0.05) to confirm planar quinazolinone cores and dihedral angles (e.g., 12.5° between fluorophenyl and quinazolinone rings) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts = 8.2% in derivatives) to explain packing motifs .

- CSD database mining : Matches structural motifs (e.g., 3-methyl-2-propan-2-ylidene analogs) to predict polymorphism risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.